Methyl 3-formyl-2-methoxybenzoate
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Overview
Description
Methyl 3-formyl-2-methoxybenzoate: is an organic compound with the molecular formula C10H10O4 . It is a substituted aromatic compound that serves as a versatile building block in organic synthesis. The structure comprises a benzene ring with three substituents: a methoxy group at position 2, a formyl group at position 3, and a methyl ester group at position 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Formylation of Salicylic Acid Followed by Methylation:
Starting Material: Salicylic acid
Reagents: Methanesulfonic acid, Hexamethylenetetramine
Conditions: Duff reaction in methanesulfonic acid
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Methylation of Salicylic Acid Followed by Formylation:
Reagents: Dimethyl sulfate, Potassium carbonate, Methanesulfonic acid, Hexamethylenetetramine
Conditions: Methylation in acetone, followed by Duff reaction in methanesulfonic acid.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic medium
Products: Oxidation of the formyl group to a carboxylic acid.
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Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Usually performed in anhydrous solvents
Products: Reduction of the formyl group to a hydroxymethyl group.
-
Substitution:
Reagents: Various nucleophiles or electrophiles depending on the desired substitution
Conditions: Can be carried out under acidic, basic, or neutral conditions
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds .
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving aromatic compounds.
- Acts as a probe to investigate biochemical pathways involving aromatic aldehydes and esters .
Medicine:
- Explored for its potential pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
Industry:
- Employed in the production of fine chemicals and specialty chemicals.
- Used in the formulation of various industrial products requiring aromatic aldehydes and esters .
Mechanism of Action
The mechanism of action of Methyl 3-formyl-2-methoxybenzoate involves its interaction with molecular targets through its functional groups. The formyl group can undergo nucleophilic addition reactions, while the methoxy and ester groups can participate in various substitution and elimination reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to its observed effects in biological systems .
Comparison with Similar Compounds
-
Methyl 2-methoxybenzoate (Methyl o-anisate):
- Similar structure but lacks the formyl group.
- Used in organic synthesis and as a flavoring agent .
-
Methyl 4-methoxybenzoate:
- Similar structure with the methoxy group at position 4.
- Employed in the synthesis of pharmaceuticals and as a fragrance component .
Uniqueness:
Biological Activity
Methyl 3-formyl-2-methoxybenzoate (CAS No. 186312-96-9) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including data tables, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H10O4 and features a methoxy group and a formyl group attached to a benzoate structure. The presence of these functional groups is crucial for its biological activity.
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies on related compounds show that the presence of the formyl group enhances cytotoxicity against various human tumor cell lines. The structure-activity relationship suggests that modifications at specific positions can lead to improved efficacy against cancer cells .
2. Anti-inflammatory Effects
This compound has shown promise in anti-inflammatory applications. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is particularly relevant in models of lipopolysaccharide (LPS)-induced inflammation, where it significantly reduced inflammatory responses .
3. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses inhibitory effects against bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM against HepG2 liver cancer cells, demonstrating significant antiproliferative activity compared to control treatments .
Case Study 2: Anti-inflammatory Mechanisms
In another study, researchers investigated the anti-inflammatory properties of the compound in a mouse model of acute lung injury induced by LPS. This compound treatment resulted in a marked reduction in lung inflammation and damage, suggesting its potential as a therapeutic agent for inflammatory diseases .
Data Tables
Properties
IUPAC Name |
methyl 3-formyl-2-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXZSDQNCRNMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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